molecular formula C22H35F6N3O6S B13905022 N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid

N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid

Cat. No.: B13905022
M. Wt: 583.6 g/mol
InChI Key: QKYDKRDYRGKFOT-YHOFXEKLSA-N
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Description

N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a tert-butyl group, and a trifluoroacetic acid moiety. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a chiral amine to introduce the stereochemistry at the nitrogen atoms. The final step involves the addition of trifluoroacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions

Properties

Molecular Formula

C22H35F6N3O6S

Molecular Weight

583.6 g/mol

IUPAC Name

N-[(2S)-1-[[(2R)-1-amino-3-methylbutan-2-yl]amino]propan-2-yl]-4-tert-butylbenzenesulfonamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H33N3O2S.2C2HF3O2/c1-13(2)17(11-19)20-12-14(3)21-24(22,23)16-9-7-15(8-10-16)18(4,5)6;2*3-2(4,5)1(6)7/h7-10,13-14,17,20-21H,11-12,19H2,1-6H3;2*(H,6,7)/t14-,17-;;/m0../s1

InChI Key

QKYDKRDYRGKFOT-YHOFXEKLSA-N

Isomeric SMILES

C[C@@H](CN[C@@H](CN)C(C)C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(CN)NCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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